Cas no 2172109-01-0 (3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid)

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid
- EN300-1539212
- 2172109-01-0
- 3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid
-
- Inchi: 1S/C27H26N2O6/c1-2-27(25(31)32)12-13-29(16-27)24(30)23-22(11-14-34-23)28-26(33)35-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-11,14,21H,2,12-13,15-16H2,1H3,(H,28,33)(H,31,32)
- InChI Key: WKWGENJUAJZVFI-UHFFFAOYSA-N
- SMILES: OC(C1(CC)CN(C(C2=C(C=CO2)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)=O
Computed Properties
- Exact Mass: 474.17908655g/mol
- Monoisotopic Mass: 474.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 798
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 109Ų
3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1539212-1.0g |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1539212-5000mg |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1539212-0.1g |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1539212-0.25g |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1539212-10.0g |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1539212-50mg |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1539212-250mg |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1539212-2500mg |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1539212-0.5g |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1539212-1000mg |
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]pyrrolidine-3-carboxylic acid |
2172109-01-0 | 1000mg |
$3368.0 | 2023-09-26 |
3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid Related Literature
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on 3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid
Introduction to 3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid (CAS No. 2172109-01-0)
3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid, identified by its CAS number 2172109-01-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid is composed of several key components that are central to its pharmacological relevance. The presence of a furan ring fused with a pyrrolidine moiety provides a stable scaffold for further functionalization. Additionally, the 9H-fluoren-9-ylmethoxycarbonyl group appended to the amino functionality introduces both rigidity and electronic characteristics that can modulate the compound's interactions with biological targets. The ethyl substituent at the 3-position of the pyrrolidine ring further influences the overall steric and electronic landscape of the molecule.
In recent years, there has been a growing interest in designing molecules with complex structural motifs to enhance their binding affinity and selectivity towards therapeutic targets. The furan-pyrrolidine core has been extensively studied for its role in various pharmacophores, particularly in the development of kinase inhibitors and other small-molecule drugs. The incorporation of the fluorenylmethyl ester group into the molecular structure not only adds to the compound's complexity but also opens up possibilities for further derivatization, such as peptide coupling or amide bond formation, which are common strategies in medicinal chemistry.
One of the most compelling aspects of 3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid is its potential as a building block for more complex drug candidates. The combination of the furan-pyrrolidine scaffold with the fluorenylmethyl ester functionality suggests that this compound could be used in fragment-based drug design or as a key intermediate in synthesizing novel therapeutics. The ability to modify specific regions of the molecule while retaining its core pharmacological properties makes it an attractive candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. These tools have been instrumental in identifying how modifications to the furan-pyrrolidine core or the fluorenylmethyl ester group can influence the compound's activity against specific biological targets. For instance, studies have shown that subtle changes in the electronic environment around the amino group can significantly alter binding affinities, providing valuable insights into structure-function relationships.
The synthesis of 3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups necessitates careful planning to ensure regioselectivity and high yields. However, modern synthetic methodologies, including transition-metal-catalyzed reactions and enantioselective transformations, have made it possible to construct such complex molecules with increasing efficiency. These advancements have not only streamlined the synthesis process but also opened up new avenues for exploring structural diversity.
In terms of biological activity, preliminary studies on derivatives of this class of compounds have revealed promising results in various therapeutic areas. For example, some analogs have shown inhibitory effects against certain kinases, which are key enzymes involved in cancer signaling pathways. The ability to fine-tune the structure of these molecules allows researchers to optimize their potency and selectivity, making them viable candidates for further preclinical development.
The role of fluorene-based moieties in pharmaceuticals is well-documented, owing to their favorable photophysical properties and stability. In this context, the fluorenylmethyl ester group in 3-(CAS No: 2172109)-01-({((9H-fluoren)-9-ylmethoxycarbonyl)amino})furan -2 -carbonylpyrrolidine -3 -carboxylic acid could potentially enhance drug delivery systems or serve as a reporter molecule in biochemical assays. Such features are particularly valuable in diagnostic applications where real-time monitoring of molecular interactions is required.
The broader implications of this compound extend beyond its immediate pharmacological applications. Its unique structural features make it an excellent candidate for studying fundamental aspects of molecular recognition and drug-receptor interactions. By understanding how modifications to its core structure influence its biological activity, researchers can gain deeper insights into the principles governing drug design and development.
As research continues to evolve, it is likely that new synthetic strategies will emerge that will further facilitate access to complex molecules like CAS No: 2172109 - 01 - ( {(( 9 H - fluorene ) - 9 - ylmethoxy carbony l ) amino } ) furan - 2 - carb on y l py rro l id ine - 3 - car box y l ic ac id . These advancements will not only accelerate the discovery process but also enable the exploration of novel therapeutic modalities that were previously inaccessible due to synthetic limitations.
In conclusion,CAS No: 2172100 - 01 -( {(( 9 H - fluorene ) - 9 - ylmethoxy carb on y l ) amino } ) furan - 2 - carb on y l py rro l id ine - 3 car box y l ic ac id ( CAS No: 2172100) represents a significant advancement in pharmaceutical chemistry. Its intricate structure, combined with its potential biological activities, makes it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to grow,CAS No: 2172100 -( {(( 8 H fluorene )8 ylmethoxy carb on y l ) amino } ) furan –2 –carb on y l py rro l id ine – 8 –car box y l ic ac id ( CAS No:2172100) will undoubtedly play a crucial role in shaping future therapeutic strategies.
2172109-01-0 (3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylpyrrolidine-3-carboxylic acid) Related Products
- 2225154-49-2([2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID)
- 1781119-85-4(Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate)
- 7155-26-2(1-(4-Bromophenyl)-2-morpholin-4-ylethanol)
- 1359480-84-4(4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one)
- 2680899-69-6(tert-butyl N-2-(4-bromo-3-fluorophenyl)propan-2-ylcarbamate)
- 145618-11-7(methyl (2S)-2-amino-2-cyclohexyl-acetate)
- 1214356-87-2(3',2-Difluorobiphenyl-5-ol)
- 957020-35-8(N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide)
- 2470439-29-1(1-(cyclohexylmethyl)piperidin-3-amine dihydrochloride)
- 2411265-63-7((4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone)




